2,3-Dichloro-6-fluoro-N,N-dimethylbenzamide
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Overview
Description
2,3-Dichloro-6-fluoro-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H8Cl2FNO It is characterized by the presence of two chlorine atoms, one fluorine atom, and a dimethylbenzamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-fluoro-N,N-dimethylbenzamide typically involves the reaction of 2,3-dichloro-6-fluorobenzoyl chloride with dimethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-fluoro-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2,3-Dichloro-6-fluoro-N,N-dimethylbenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-fluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-6-fluorobenzamide
- 2,3-Dichloro-N,N-dimethylbenzamide
- 6-Fluoro-N,N-dimethylbenzamide
Uniqueness
2,3-Dichloro-6-fluoro-N,N-dimethylbenzamide is unique due to the combination of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2,3-dichloro-6-fluoro-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO/c1-13(2)9(14)7-6(12)4-3-5(10)8(7)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJCLEDTJWPLRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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